![molecular formula C21H31B2NO5 B594454 5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1256360-22-1](/img/structure/B594454.png)
5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, also known as MOB-DIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Building Blocks in Organic Synthesis
Pinacol boronic esters, such as “5-Methoxyindole–2,7-diboronic acid, pinacol ester”, are highly valuable building blocks in organic synthesis . They are stable, easy to purify, and often commercially available, making them attractive for chemical transformations .
Protodeboronation
Protodeboronation of pinacol boronic esters is a process that has been developed recently . This process involves the removal of the boron moiety from the ester, which can be useful in various synthetic applications .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is a type of chemical reaction where an organoboron compound, such as a boronic ester, is cross-coupled with an organic halide using a palladium catalyst . “5-Methoxyindole–2,7-diboronic acid, pinacol ester” could potentially be used in this type of reaction .
Functional Group Transformations
The boron moiety in boronic esters can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and various types of C–C bond formations .
Synthesis of Pyridylmethyl Pyridine Derivatives
“5-Methoxyindole–2,7-diboronic acid, pinacol ester” could potentially be used as a starting material in the synthesis of pyridylmethyl pyridine derivatives . These derivatives have been identified as potent inhibitors of 11β-hydroxylase (CPY11B1) .
Synthesis of Fluorescent Capsules
This compound could also be used in the synthesis of anthracene-based bis-pyridine ligands . These ligands can be employed in the preparation of fluorescent M2L4 type capsules .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound, being a boronic ester, is involved in a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester .
Biochemical Pathways
The protodeboronation of boronic esters is a key step in various biochemical pathways. It is often paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
The protodeboronation process it undergoes can influence its bioavailability and pharmacokinetics .
Result of Action
The result of the compound’s action is the formation of new organic compounds through the process of protodeboronation . For example, the hydrom
properties
IUPAC Name |
5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31B2NO5/c1-18(2)19(3,4)27-22(26-18)15-12-14(25-9)10-13-11-16(24-17(13)15)23-28-20(5,6)21(7,8)29-23/h10-12,24H,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKIATPCAQZJSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=C3)B4OC(C(O4)(C)C)(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31B2NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682340 |
Source
|
Record name | 5-Methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256360-22-1 |
Source
|
Record name | 1H-Indole, 5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.